molecular formula C7H5F4NO2S B13557579 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride

6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride

Cat. No.: B13557579
M. Wt: 243.18 g/mol
InChI Key: SEQHOAPFZQMFAE-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is a chemical compound with the molecular formula C7H5F4NO2S. It is known for its unique structural features, including a trifluoromethyl group and a sulfonyl fluoride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield sulfonamide or sulfonate ester derivatives .

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone
  • 4-Methyl-5-thiazoleethanol
  • 2-Hydroxy-4-(trifluoromethyl)pyridine

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is unique due to the presence of both a trifluoromethyl group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride

InChI

InChI=1S/C7H5F4NO2S/c1-4-2-5(7(8,9)10)3-6(12-4)15(11,13)14/h2-3H,1H3

InChI Key

SEQHOAPFZQMFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)S(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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